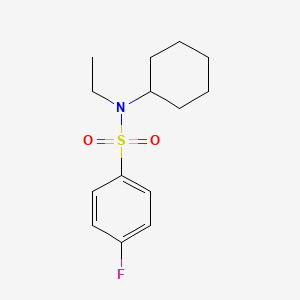

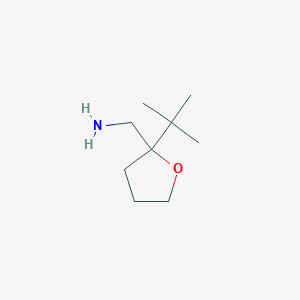

(6R)-6-(azidomethyl)piperidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical Reactions Analysis

The specific chemical reactions involving “(6R)-6-(azidomethyl)piperidin-2-one” are not provided in the search results. Chemical reactions can depend on various factors including the reaction conditions and the presence of other reagents.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” such as its melting point, boiling point, and density are not specified in the search results . These properties can be determined using various experimental techniques.Scientific Research Applications

Synthesis and Pharmacological Evaluation

- Conformationally Constrained Butyrophenones : Novel butyrophenones, including derivatives with structures related to (6R)-6-(azidomethyl)piperidin-2-one, have been synthesized and evaluated as potential antipsychotic agents. These compounds show affinity for dopamine and serotonin receptors and exhibit potential in antipsychotic drug development with a low risk of extrapyramidal side effects (Raviña et al., 1999).

Chemical Synthesis and Stereochemistry

- Enantioselective Total Synthesis : The enantioselective synthesis of related piperidine alkaloids, starting from d-alanine and involving stereoselective processes, demonstrates the chemical versatility and potential applications in various fields including pharmaceuticals (Nakatani et al., 2006).

- Synthesis of Polyhydroxylated Piperidines : Research on the synthesis of polyhydroxylated piperidines, closely related to this compound, highlights their role as inhibitors of glycosidases and glycosyltransferases, indicating potential applications in enzyme inhibition and therapeutic development (Kennedy et al., 2005).

Medicinal Chemistry and Drug Development

- Anticancer Agent Synthesis : Studies on 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, structurally related to this compound, reveal their potential as anticancer agents. These compounds have demonstrated effectiveness against various cancer cell lines, indicating the role of piperidine derivatives in cancer therapy development (Ramalingam et al., 2022).

Biological Evaluation and In Vivo Studies

- Antipsychotic Potential of Piperidine Ligands : Research on disubstituted piperidine sigma ligands, which are structurally related to this compound, shows their potential as antipsychotic drugs. These compounds demonstrate selectivity for sigma sites over dopamine and serotonin receptors and show promise in animal models for evaluating antipsychotic drugs (Gilligan et al., 1992).

Mechanism of Action

The mechanism of action for “(6R)-6-(azidomethyl)piperidin-2-one” is not specified in the search results. The mechanism of action typically describes how the compound interacts at the molecular level, which can be particularly relevant for bioactive compounds.

properties

IUPAC Name |

(6R)-6-(azidomethyl)piperidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c7-10-8-4-5-2-1-3-6(11)9-5/h5H,1-4H2,(H,9,11)/t5-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVBBLZNWGDFLRY-RXMQYKEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC(=O)C1)CN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC(=O)C1)CN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3,5-Dimethylpiperidino)methyl]-6-methyl-4-pyrimidinol](/img/structure/B2379701.png)

![2-{3,9-dimethyl-7-[(2-methylphenyl)methyl]-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-t riazino[4,3-h]purinyl}acetamide](/img/structure/B2379706.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide](/img/structure/B2379709.png)

![N-(1,3-benzodioxol-5-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2379710.png)

![1-({[(3-Methylphenyl)methyl]amino}methyl)cyclohexan-1-ol](/img/structure/B2379711.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-nitrophenyl)oxalamide](/img/structure/B2379719.png)

![2-amino-N-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2379721.png)